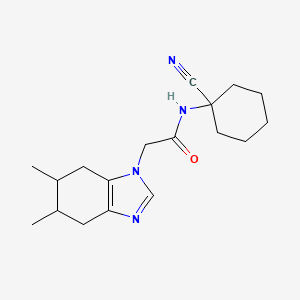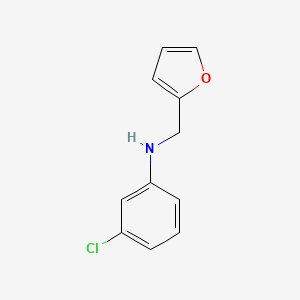![molecular formula C20H16ClN5O2S B2915982 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 852373-22-9](/img/structure/B2915982.png)
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, a chlorophenyl group, a thioacetamide group, and a methoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazolo[4,3-b]pyridazine ring and the subsequent attachment of the chlorophenyl, thioacetamide, and methoxyphenyl groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The triazolo[4,3-b]pyridazine ring is a fused ring system that contains nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the thioacetamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and methoxyphenyl groups might increase its lipophilicity, while the triazolo[4,3-b]pyridazine ring could contribute to its stability .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Triazolo[4,3-b]pyridazine and related heterocyclic compounds have been synthesized through various chemical reactions, demonstrating the versatility of these compounds in chemical synthesis. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved by treating 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine, followed by further chemical modifications. The structure of the synthesized compound was elucidated using spectroscopic techniques, highlighting the importance of structural analysis in the development of novel compounds (Sallam et al., 2021).
Biological Activities
Compounds containing the triazolo and pyridazine moieties have been investigated for various biological activities. For example, a series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines were synthesized and tested for their anticancer and antimicrobial activities. Among them, N-(3-methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl) acetamide demonstrated significant activity, indicating the therapeutic potential of such compounds (Kumar et al., 2019).
Antimicrobial and Antioxidant Properties
Further research into triazolo and pyridazine derivatives has shown that these compounds can possess antimicrobial and antioxidant properties. For instance, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against various bacterial and fungal strains, showcasing the potential use of these compounds in developing new antimicrobial agents (Sah et al., 2014).
Insecticidal Activities
In addition to their potential medicinal applications, some triazolo and pyridazine derivatives have been evaluated for their insecticidal properties. For example, the synthesis of new heterocycles incorporating a thiadiazole moiety was assessed for insecticidal activity against the cotton leafworm, demonstrating the diverse applications of these compounds beyond medicinal chemistry (Fadda et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives , which have been studied for their potential DNA intercalation activities . .
Mode of Action
Given its structural similarity to other [1,2,4]triazolo[4,3-b]pyridazine derivatives, it may interact with DNA through intercalation . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, causing structural changes that can affect DNA replication and transcription .
Biochemical Pathways
Dna intercalators can disrupt several cellular processes, including dna replication and transcription, leading to cell cycle arrest and apoptosis
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
If it acts as a DNA intercalator, it could potentially inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s interaction with DNA could be affected by the DNA’s sequence and conformation, as well as by the presence of other DNA-binding molecules .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c1-28-16-4-2-3-15(11-16)22-18(27)12-29-19-10-9-17-23-24-20(26(17)25-19)13-5-7-14(21)8-6-13/h2-11H,12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCWCTDCFZCGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



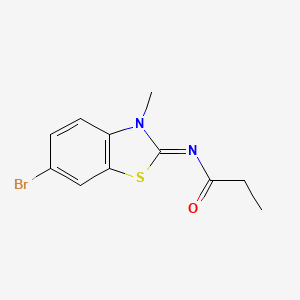
![N-(tert-butyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2915907.png)
![3-[(Dimethylamino)methyl]-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride](/img/structure/B2915910.png)
![ethyl 2-methyl-4-{[(5-nitropyridin-2-yl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2915912.png)
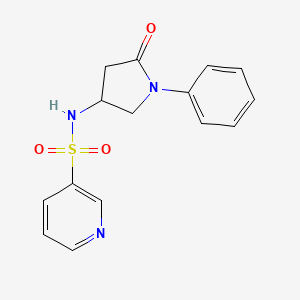
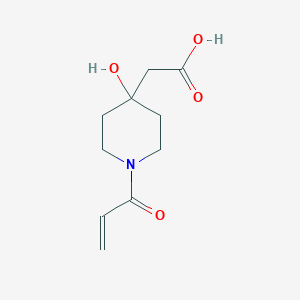
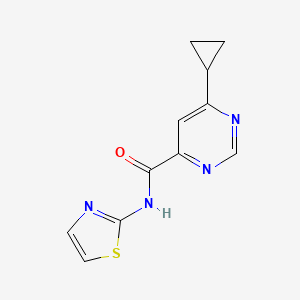
![2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether](/img/structure/B2915918.png)
